Benazepril-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

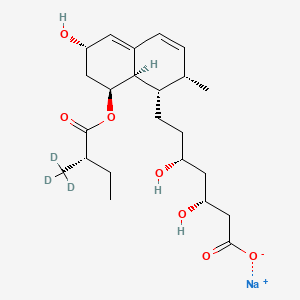

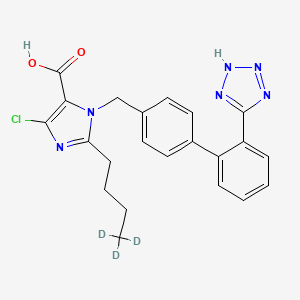

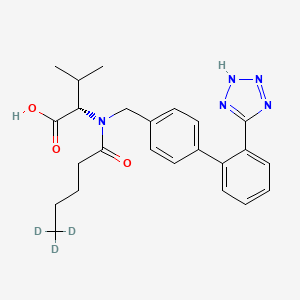

Benazepril-d5 is a deuterated form of Benazepril, an angiotensin-converting enzyme inhibitor widely used in the treatment of hypertension, congestive heart failure, and chronic kidney disease . The deuterated version, this compound, is primarily used as an internal standard in analytical chemistry to quantify Benazepril in various samples .

Mechanism of Action

Target of Action

Benazepril-d5, like its parent compound Benazepril, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .

Pharmacokinetics

This compound is rapidly and extensively metabolized in the liver to its active metabolite, benazeprilat, via enzymatic hydrolysis . This process involves an extensive first-pass effect. The drug is excreted in the urine, with trace amounts as benazepril and 20% as benazeprilat .

Action Environment

The action of this compound can be influenced by various environmental factors. In patients with severe renal impairment, the renal clearance of benazeprilat decreases, leading to substantial increases in auc values . Therefore, the patient’s health status can significantly impact the drug’s efficacy and stability.

Biochemical Analysis

Biochemical Properties

Benazepril-d5 interacts with ACE, a key enzyme in the renin-angiotensin system (RAS) that regulates blood pressure . It is metabolized to benazeprilat by hepatic esterases . Benazeprilat inhibits the enzymatic activity of ACE, thereby decreasing the production of angiotensin II, a potent vasoconstrictor .

Cellular Effects

This compound, through its active metabolite benazeprilat, influences cell function by modulating the RAS pathway . By inhibiting ACE and reducing angiotensin II levels, it decreases vasoconstriction and aldosterone secretion, thereby affecting blood pressure regulation and electrolyte balance .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting ACE . This inhibition prevents the conversion of angiotensin I to angiotensin II, reducing the effects of angiotensin II on vasoconstriction and aldosterone secretion .

Temporal Effects in Laboratory Settings

Its parent compound, Benazepril, has been shown to have long-term effects on blood pressure regulation and kidney function .

Metabolic Pathways

This compound is metabolized to benazeprilat by hepatic esterases, involving the liver’s drug-metabolizing enzyme system

Transport and Distribution

Its parent compound, Benazepril, is known to be widely distributed in the body, including the liver where it is metabolized to benazeprilat .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benazepril-d5 involves the incorporation of deuterium atoms into the Benazepril molecule. One common method is the use of deuterated reagents in the synthesis process. For example, deuterated ethyl acetate can be used in the esterification step to introduce deuterium atoms .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes that ensure high purity and yield. The process often includes the use of advanced techniques such as high-performance liquid chromatography for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Benazepril-d5 undergoes several types of chemical reactions, including:

Hydrolysis: The ester group in this compound can be hydrolyzed to form Benazeprilat-d5, the active metabolite.

Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using acidic or basic conditions.

Oxidation: Requires oxidizing agents like potassium permanganate.

Reduction: Involves reducing agents such as lithium aluminum hydride.

Major Products

Benazeprilat-d5: The primary product formed from the hydrolysis of this compound.

Scientific Research Applications

Benazepril-d5 is extensively used in scientific research, particularly in the following fields:

Analytical Chemistry: Used as an internal standard for the quantification of Benazepril in biological and pharmaceutical samples.

Pharmacokinetics: Helps in studying the metabolism and pharmacokinetics of Benazepril by providing a stable isotope-labeled compound.

Drug Development: Assists in the development of new angiotensin-converting enzyme inhibitors by serving as a reference compound.

Comparison with Similar Compounds

Similar Compounds

Lisinopril: Another angiotensin-converting enzyme inhibitor used for similar indications.

Enalapril: Also an angiotensin-converting enzyme inhibitor with a similar mechanism of action.

Ramipril: Known for its long-lasting effects in treating hypertension.

Uniqueness

Benazepril-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical studies . This makes it particularly valuable in pharmacokinetic studies and drug development .

Properties

IUPAC Name |

2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m0/s1/i3D,4D,5D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCFTKFZXHTYIP-DPINEGQSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279200-03-1 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1279200-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)

![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)

![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/new.no-structure.jpg)